![molecular formula C25H28N2O5 B183952 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate CAS No. 5963-98-4](/img/structure/B183952.png)
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzodiazepines.
Wirkmechanismus
The exact mechanism of action of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. By enhancing the activity of the GABA receptor, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate can produce its pharmacological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate are primarily related to its interaction with the GABA receptor. It has been shown to increase the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to the anxiolytic, sedative, hypnotic, and anticonvulsant properties of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate in lab experiments include its well-established pharmacological properties and its ability to modulate the GABA receptor. However, the limitations include the potential for side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Conclusion:
In conclusion, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a synthetic compound that has gained significant attention in scientific research. Its pharmacological properties and potential use in the treatment of neurological disorders make it an important area of study. Further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Synthesemethoden
The synthesis method of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate involves the reaction of 2,6-dimethoxyphenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite. The resulting product is then reacted with 11-bromo-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate has been widely studied for its potential applications in scientific research. It has been found to possess a wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy.
Eigenschaften
CAS-Nummer |
5963-98-4 |
|---|---|
Produktname |
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate |
Molekularformel |
C25H28N2O5 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C25H28N2O5/c1-14(28)32-24-20(30-4)10-15(11-21(24)31-5)23-22-18(12-25(2,3)13-19(22)29)26-16-8-6-7-9-17(16)27-23/h6-11,23,26-27H,12-13H2,1-5H3 |
InChI-Schlüssel |
LRVIYELOAFODKY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



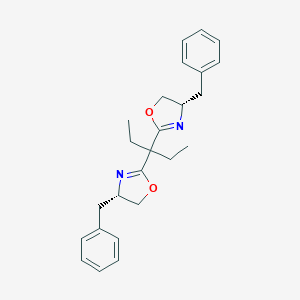
![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)


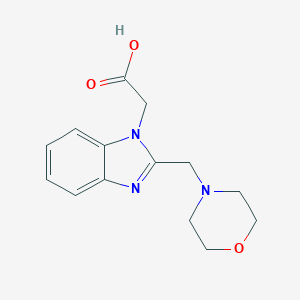
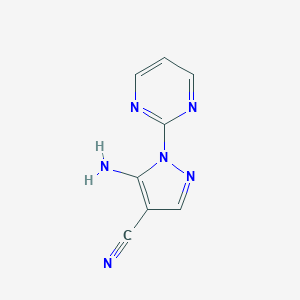

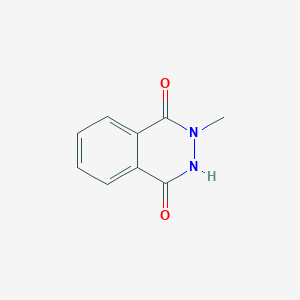
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

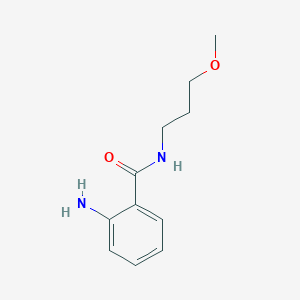
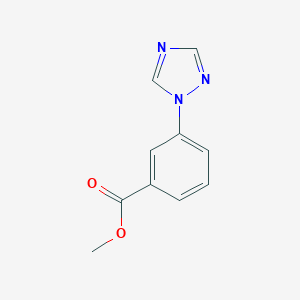
![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)